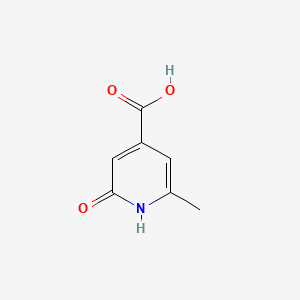

2-Hydroxy-6-methylisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124849. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)3-6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXYVTIQDNOHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298638 | |

| Record name | 2-Hydroxy-6-methylisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86454-13-9 | |

| Record name | 86454-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methylisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylisonicotinic acid, also known by its systematic name 2-hydroxy-6-methylpyridine-4-carboxylic acid, is a heterocyclic organic compound with the CAS number 86454-13-9. This substituted pyridine derivative serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its structural features, including a carboxylic acid group and a hydroxyl group on the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Reference(s) |

| CAS Number | 86454-13-9 | [1] |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | Solid | |

| Melting Point | >300 °C (literature) | [2] |

| Synonyms | 2-Hydroxy-6-methylpyridine-4-carboxylic acid, 6-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid | [2] |

| InChI | 1S/C7H7NO3/c1-4-2-5(7(10)11)3-6(9)8-4/h2-3H,1H3,(H,8,9)(H,10,11) | |

| SMILES | Cc1cc(cc(O)n1)C(O)=O |

Safety Information:

This compound is classified as an irritant. The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Synthesis and Experimental Protocols

A plausible synthetic pathway could involve the following general steps, as illustrated in the workflow diagram below.

Figure 1: A generalized workflow for the synthesis of this compound.

A more detailed, albeit speculative, experimental protocol is provided below. Note: This is a hypothetical procedure and would require optimization and validation in a laboratory setting.

Hypothetical Synthesis Protocol:

-

Step 1: Synthesis of a Pyran-2-one Intermediate. Dehydroacetic acid can be hydrolyzed using a strong acid like sulfuric acid to yield 4-hydroxy-6-methyl-2H-pyran-2-one.[3]

-

Step 2: Formation of the Pyridin-2(1H)-one Ring. The resulting pyran-2-one can be reacted with an ammonia source, such as aqueous ammonium hydroxide, to form 4-hydroxy-6-methylpyridin-2(1H)-one.[3]

-

Step 3: Introduction of the Carboxylic Acid Moiety. This step would involve a selective functionalization at the 4-position of the pyridine ring. This could potentially be achieved through a multi-step process involving protection of the hydroxyl group, followed by a directed ortho-metalation and carboxylation, and subsequent deprotection. Alternatively, a Reimer-Tiemann or Kolbe-Schmitt type reaction, if applicable to this heterocyclic system, could be explored.

-

Step 4: Isomer Separation and Purification. As the reaction in Step 3 might yield a mixture of isomers, purification by techniques such as recrystallization or column chromatography would be necessary to isolate the desired this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following characteristic signals would be expected in its various spectra.

Expected Spectroscopic Features:

-

¹H NMR:

-

A singlet for the methyl group protons (around 2.0-2.5 ppm).

-

Two singlets or doublets for the aromatic protons on the pyridine ring.

-

A broad singlet for the hydroxyl proton.

-

A broad singlet for the carboxylic acid proton.

-

-

¹³C NMR:

-

A signal for the methyl carbon.

-

Signals for the carbons of the pyridine ring, with those attached to the hydroxyl and carboxyl groups being significantly deshielded.

-

A signal for the carboxylic acid carbon.

-

-

FTIR (cm⁻¹):

-

A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

-

A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

-

An O-H bend from the hydroxyl group.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) corresponding to its molecular weight (153.14 g/mol ).

-

Fragmentation patterns characteristic of the loss of CO₂, H₂O, and other small fragments.

-

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is limited, its structural motifs are present in molecules with known pharmacological activities. Pyridine carboxylic acid isomers, including isonicotinic acid derivatives, are known to be scaffolds for a wide range of therapeutic agents.[4]

The related compound, 2-bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. This suggests that this compound could also serve as a valuable precursor for the development of enzyme inhibitors.

The potential biological activities and applications of this compound are rooted in its ability to be chemically modified at several positions, allowing for the exploration of structure-activity relationships (SAR). The carboxylic acid can be converted to amides, esters, and other functional groups, while the hydroxyl group can be derivatized to ethers or esters. The pyridine ring itself can also undergo further substitution.

Potential Therapeutic Areas:

-

Oncology: As a building block for enzyme inhibitors targeting kinases or polymerases.

-

Neurological Disorders: The pyridine core is a common feature in many centrally acting agents.[4]

-

Infectious Diseases: Nicotinic acid derivatives have shown antimicrobial and antifungal properties.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

Figure 2: A typical workflow for the use of this compound in a drug discovery program.

Conclusion

This compound is a promising heterocyclic building block with significant potential in the fields of pharmaceutical and agrochemical research. While detailed experimental and biological data for this specific compound are not extensively documented, its structural relationship to known bioactive molecules suggests a wide range of possible applications. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its utility in the development of novel and effective chemical entities. The information provided in this technical guide serves as a foundational resource for researchers and scientists interested in leveraging the chemical properties of this versatile compound.

References

An In-Depth Technical Guide to 2-Hydroxy-6-methylisonicotinic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the physicochemical properties and analytical methodologies related to 2-Hydroxy-6-methylisonicotinic acid. This compound is a relevant molecule in synthetic chemistry, often encountered as a byproduct or impurity in the synthesis of various pyridine-based pharmaceutical intermediates.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2][3] |

| CAS Number | 86454-13-9 | [1][3][4] |

| Melting Point | >300 °C | [4] |

| Purity (Typical) | ≥98% | [3] |

Analytical Protocol: Quantification of this compound as a Process Impurity

In the synthesis of related compounds such as 2-bromo-6-methylisonicotinic acid or 2-amino-6-methylnicotinic acid, this compound can be formed as a significant impurity through hydrolysis.[5][6] Accurate quantification of this impurity is critical for process control and final product purity in drug development. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

Objective: To develop an HPLC method for the separation and quantification of this compound from a reaction mixture containing its bromo-substituted precursor.

1. Materials and Reagents:

-

Reference standard of this compound (≥98% purity)

-

Reference standard of 2-Bromo-6-methylisonicotinic acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Trifluoroacetic acid)

-

Methanol (for sample preparation)

-

Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

-

An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

-

A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

3. Chromatographic Conditions (Starting Point):

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 270 nm (or determined by UV scan of the reference standard)

-

Injection Volume: 10 µL

4. Standard and Sample Preparation:

-

Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (95:5 Water:Acetonitrile).

-

Sample Preparation: Accurately weigh approximately 10 mg of the reaction mixture or final product, dissolve it in 10 mL of methanol, and filter through a 0.45 µm syringe filter before injection.

5. Analysis and Data Processing:

-

Inject the calibration standards to establish a calibration curve by plotting peak area against concentration. Determine the linearity (R² > 0.999) and the limit of detection (LOD) and quantification (LOQ).

-

Inject the prepared sample solution.

-

Identify the peak for this compound based on its retention time, comparing it to the reference standard.

-

Quantify the amount of the impurity in the sample using the calibration curve.

Visualizations

The following diagram illustrates the logical workflow for the identification and quantification of this compound as a process impurity.

References

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylisonicotinic acid, a pyridinecarboxylic acid derivative, is a molecule of growing interest in chemical and pharmaceutical research. Its structure, featuring both a hydroxyl and a carboxylic acid group on a methyl-substituted pyridine ring, imparts a unique combination of chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and known biological activities. Detailed experimental protocols and visual representations of key concepts are included to facilitate its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [ChemScene] |

| Molecular Weight | 153.14 g/mol | [ChemScene] |

| CAS Number | 86454-13-9 | [ChemScene] |

| Melting Point | >300 °C | [ChemicalBook] |

| Predicted pKa | 2.69 ± 0.20 | [ChemicalBook] |

| Appearance | White to light solid | [ChemicalBook] |

Tautomerism: this compound can exist in tautomeric forms. Infrared spectroscopic analysis suggests that the compound predominantly exists in the more stable oxo-form (6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) rather than the hydroxy-form. This tautomerism is a critical consideration in its reactivity and biological interactions.

Spectral Data

Infrared (IR) Spectroscopy: A comparative study of the IR spectra of free this compound and its metal complexes indicates that the ligand behaves as a bidentate, with O,O-chelation occurring through the oxygen atom of the carboxyl group and the oxygen atom of the amide group in its oxo-tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental ¹H and ¹³C NMR data for this compound are not explicitly detailed in the searched literature. However, NMR spectra of related nicotinic acid derivatives are available and can serve as a reference for spectral interpretation.[1][2]

Mass Spectrometry (MS): Specific mass spectrometry data for this compound is not available in the provided search results. General fragmentation patterns for carboxylic acids involve the loss of -OH (M-17) and -COOH (M-45) fragments.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its practical application.

Synthesis: A reported synthesis of this compound involves a microwave-assisted method, which is noted for its good yield and reduced reaction time. While the specific precursors and detailed reaction conditions for this "green" synthesis method are not fully elaborated in the initial search, a general synthetic workflow can be conceptualized.

Diagram: Conceptual Synthetic Workflow

Caption: A generalized workflow for the microwave-assisted synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis: A validated Reverse-Phase HPLC (RP-HPLC) method can be employed for the analysis and purity determination of this compound and its derivatives. A general protocol for a related compound is described below, which can be adapted.

-

Column: Octadecyl (C18) column (e.g., 250 x 4.0 mm I.D., 5 µm particle size).[4]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2).[4] The gradient or isocratic conditions would need to be optimized.

-

Detection: UV detection at an appropriate wavelength (e.g., 239 nm for a similar compound).[4]

-

Internal Standard: A structurally similar compound that does not interfere with the analyte peak.

Diagram: HPLC Analysis Workflow

Caption: A standard workflow for the analysis of this compound using HPLC.

Biological Activity and Signaling Pathways

Antibacterial Activity: this compound and its transition metal complexes have been screened for in-vitro antibacterial activity. The compounds have shown activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The mechanism of action for many pyridine carboxylic acid derivatives involves the chelation of metal ions essential for bacterial growth or the inhibition of key enzymes.[5]

Signaling Pathways: The involvement of this compound in specific signaling pathways has not been explicitly detailed in the available literature. However, nicotinic acid and its derivatives are known to interact with G protein-coupled receptors, such as the nicotinic acid receptor (GPR109A), which can influence lipid metabolism and gene expression.[5][6] The structural similarity suggests that this compound could potentially modulate similar pathways. Further research is required to elucidate its specific molecular targets and mechanisms of action.

Diagram: Potential Signaling Interaction

Caption: A hypothetical signaling pathway for this compound based on related nicotinic acid derivatives.

Conclusion

This compound is a versatile molecule with established physicochemical properties and demonstrated antibacterial potential. This guide provides a foundational understanding of its chemical characteristics and outlines experimental approaches for its synthesis and analysis. The exploration of its biological activities and the elucidation of its specific interactions with cellular signaling pathways represent exciting avenues for future research. The information and protocols presented herein are intended to serve as a valuable resource for scientists and researchers in the fields of chemistry, biology, and drug development, facilitating further investigation into the promising applications of this compound.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Hydroxy-6-methylisonicotinic Acid: A Technical Guide

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-hydroxy-6-methylisonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The described route commences with the readily available starting material, dehydroacetic acid, and proceeds through key intermediates, including 4-hydroxy-6-methyl-2H-pyran-2-one and 4-hydroxy-6-methylpyridin-2(1H)-one. The final carboxylation step to introduce the isonicotinic acid moiety is achieved via a Kolbe-Schmitt reaction.

This document is intended for researchers, scientists, and professionals in the field of drug development, providing detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound can be accomplished in a three-step sequence starting from dehydroacetic acid. The overall transformation involves the hydrolysis of the pyrone ring, followed by amination to form the pyridinone core, and finally, a regioselective carboxylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Hydrolysis | Dehydroacetic Acid | 4-Hydroxy-6-methyl-2H-pyran-2-one | 92% Sulfuric acid | 86%[1] |

| 2 | Amination | 4-Hydroxy-6-methyl-2H-pyran-2-one | 4-Hydroxy-6-methylpyridin-2(1H)-one | Aqueous ammonium hydroxide | 80%[1] |

| 3 | Carboxylation | 4-Hydroxy-6-methylpyridin-2(1H)-one | This compound | NaOH, CO2, H+ | Not reported |

Note: The yield for the Kolbe-Schmitt carboxylation step (Step 3) on this specific substrate is not explicitly reported in the surveyed literature. Yields for this reaction can vary widely depending on the substrate and reaction conditions.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one

Materials:

-

Dehydroacetic acid

-

92% Sulfuric acid (aqueous solution)

-

Crushed ice

-

Distilled water

Procedure: [1]

-

In a 25 mL round-bottom flask, combine dehydroacetic acid (1 mmol) and 92% sulfuric acid aqueous solution (5 mmol).

-

Heat the mixture to 130 °C for 10 minutes.

-

While the mixture is still warm, carefully pour it into a beaker containing crushed ice.

-

A precipitate will form. Collect the solid by filtration and wash it with cold water.

-

The resulting product is 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid.

Step 2: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

Materials:

-

4-Hydroxy-6-methyl-2H-pyran-2-one

-

Aqueous ammonium hydroxide

Procedure: [1]

-

React 4-hydroxy-6-methyl-2H-pyran-2-one with an excess of aqueous ammonium hydroxide.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, 4-hydroxy-6-methylpyridin-2(1H)-one, can be isolated by crystallization.

Step 3: Synthesis of this compound (via Kolbe-Schmitt Reaction)

Materials:

-

4-Hydroxy-6-methylpyridin-2(1H)-one

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO2), high pressure

-

Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) for acidification

Procedure (General Protocol): [2][3]

-

In a high-pressure autoclave, dissolve 4-hydroxy-6-methylpyridin-2(1H)-one in an aqueous solution of sodium hydroxide to form the sodium salt.

-

Seal the autoclave and pressurize it with carbon dioxide to approximately 100 atm.

-

Heat the mixture to around 125 °C and maintain the temperature and pressure with stirring for several hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.

-

Transfer the reaction mixture to a beaker and acidify it with a mineral acid (e.g., HCl or H2SO4) until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

This technical guide outlines a feasible and scalable synthesis of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for various applications in drug discovery and development. Further optimization of the carboxylation step may be required to maximize the overall yield of the process.

References

Spectroscopic Profile of 2-Hydroxy-6-methylisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxy-6-methylisonicotinic acid. Due to the limited availability of directly published, complete spectral datasets for this specific compound, this document synthesizes expected spectral characteristics based on its chemical structure and data from related compounds, alongside any available data from public sources. It also outlines general experimental protocols for the spectroscopic analysis of similar organic acids.

Core Spectroscopic Data

A complete, publicly available dataset of all spectroscopic data for this compound is not readily found in the scientific literature. Commercial suppliers often indicate the availability of such data (NMR, HPLC, LC-MS) but do not typically publish the spectra.

One patent document (US20140094453A1) mentions "this compound" and provides ¹H NMR data. However, the provided spectral data is highly complex and does not align with the expected simple structure of this compound, suggesting it may pertain to a derivative or a different compound.[1]

A research article describes a cadmium(II) complex utilizing this compound (abbreviated as Hminic) as a ligand.[2][3][4] While this confirms the synthesis and use of the molecule, the full spectroscopic data for the free ligand is not detailed in the provided snippets.

Given the absence of a complete, verified dataset, the following sections will present the expected spectroscopic characteristics for this compound based on its structure and general principles of spectroscopy, supplemented with typical experimental protocols.

Expected Spectroscopic Data

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two singlets or narrow doublets in the aromatic region (typically δ 6.0-7.0 ppm). Methyl Protons: A singlet for the -CH₃ group (typically δ 2.2-2.5 ppm). Labile Protons: Broad singlets for the carboxylic acid (-COOH) and hydroxyl (-OH) protons, which may be exchangeable with D₂O. The chemical shifts of these protons can vary significantly depending on the solvent and concentration. |

| ¹³C NMR | Carbonyl Carbon: A signal for the carboxylic acid carbonyl group (typically δ 165-185 ppm). Aromatic Carbons: Signals for the pyridine ring carbons, with those attached to heteroatoms (O and N) appearing at lower field. Methyl Carbon: A signal for the -CH₃ carbon (typically δ 15-25 ppm). |

| Infrared (IR) Spectroscopy | O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching, often overlapping with C-H stretches.[5] C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid, typically in the range of 1710-1760 cm⁻¹.[5] C=C and C=N Stretches: Absorptions in the 1450-1650 cm⁻¹ region corresponding to the pyridine ring. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (153.14 g/mol ). Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[6] Fragmentation of the pyridine ring may also be observed. |

| UV-Vis Spectroscopy | π → π Transitions:* Absorption bands in the UV region (typically 200-300 nm) arising from the π-electron system of the aromatic pyridine ring. The exact wavelength and intensity will be influenced by the substituents and the solvent.[5][7] |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not available in the public domain. However, the following are general methodologies that would be applicable for the analysis of this and similar solid organic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid organic compound like this compound would involve the following steps:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry 5 mm NMR tube to a volume of approximately 0.6 mL. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and often allows for the observation of the labile carboxylic acid and hydroxyl protons.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the assignment of proton and carbon signals.

-

Infrared (IR) Spectroscopy

For a solid sample, several preparation methods can be used for IR spectroscopy:

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[8]

-

Apply a drop of this solution to a salt plate (e.g., KBr or NaCl).[8]

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[8]

-

Mount the plate in the spectrometer and acquire the spectrum.[8]

-

-

Nujol Mull Method:

-

Grind a small amount (5-10 mg) of the solid sample to a fine powder in a mortar and pestle.[9]

-

Add a small drop of Nujol (mineral oil) and continue to grind until a smooth paste is formed.[9][10]

-

Spread the mull evenly between two salt plates.[9]

-

Mount the plates in the spectrometer and acquire the spectrum. A reference spectrum of Nujol should be subtracted from the sample spectrum.[9]

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules:

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in a cuvette.

-

Record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

The absorbance spectrum is then obtained by subtracting the solvent baseline.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. US20140094453A1 - Sweet flavor modifier - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-6-methylisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Hydroxy-6-methylisonicotinic acid. Due to the absence of a publicly available experimental spectrum, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous substituted pyridines. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H NMR Data

The chemical structure of this compound contains a pyridine ring with three substituents: a hydroxyl group at position 2, a methyl group at position 6, and a carboxylic acid group at position 4. The molecule exhibits a tautomeric equilibrium, primarily existing as the 2-pyridone form. The predicted ¹H NMR data for the major tautomer is summarized in the table below. The predictions are based on the analysis of chemical shift data for 2-hydroxypyridine, 6-methylpyridine, and isonicotinic acid.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~6.5 - 6.7 | Singlet | - | 1H |

| H-5 | ~6.3 - 6.5 | Singlet | - | 1H |

| -CH₃ | ~2.3 - 2.5 | Singlet | - | 3H |

| -OH (pyridone N-H) | ~11.0 - 13.0 | Broad Singlet | - | 1H |

| -COOH | ~12.0 - 14.0 | Broad Singlet | - | 1H |

Note: The chemical shifts of the acidic protons (-OH and -COOH) are highly dependent on the solvent, concentration, and temperature, and they may undergo exchange with residual water in the solvent, leading to broader signals or even disappearance upon D₂O exchange.

Structural and Spectral Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted ¹H NMR signals.

Caption: Correlation of protons in this compound to their predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a general procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids and hydroxy-pyridines as it can better dissolve the compound and the acidic protons are often well-resolved.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration.

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to ensure all signals, including acidic protons, are observed.

-

Temperature: 298 K (25 °C).

-

3. Data Acquisition and Processing:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and line shape.

-

Acquire the Free Induction Decay (FID) data.

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase correct the spectrum manually.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons for each resonance.

4. Further Experiments (Optional):

-

D₂O Exchange: To confirm the assignment of the acidic protons (-OH and -COOH), a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the acidic protons should decrease in intensity or disappear.

-

2D NMR: For unambiguous assignment of all signals, especially in more complex molecules, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be beneficial.[1]

Workflow for Spectral Analysis

The following diagram outlines a logical workflow for the analysis of the ¹H NMR spectrum of this compound.

References

An In-depth Technical Guide to the 13C NMR of 2-Hydroxy-6-methylisonicotinic Acid

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Hydroxy-6-methylisonicotinic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require detailed information on the characterization of this compound. This document presents key quantitative data, detailed experimental methodologies, and visual representations of its chemical structure and analytical workflow.

Molecular Structure and Carbon Numbering

The unambiguous assignment of spectral data is predicated on a consistent numbering scheme for the molecule's carbon atoms. The following diagram illustrates the structure of this compound with the IUPAC numbering convention applied to the pyridine ring and substituents.

An In-depth Technical Guide to the Infrared Spectrum of 2-Hydroxy-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-hydroxy-6-methylisonicotinic acid. It includes characteristic vibrational frequencies, a comprehensive experimental protocol for sample analysis, and an interpretation of the spectral data critical for the structural elucidation and characterization of this compound.

Introduction to Spectroscopic Analysis

This compound, also known as 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a substituted pyridine derivative.[1] Due to potential tautomerism between the hydroxy-pyridine and pyridone forms, IR spectroscopy is an invaluable, non-destructive technique for confirming its dominant structural form in the solid state.[2] The infrared spectrum provides a unique molecular fingerprint by revealing the vibrational modes of the functional groups present, which is essential for identity confirmation, purity assessment, and quality control in drug development.[3]

Experimental Workflow for FTIR Analysis

The process of obtaining and interpreting the IR spectrum of a solid sample like this compound involves a systematic workflow. This ensures reproducibility and accuracy of the results. The following diagram illustrates the key stages of the experimental process.

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a standard technique for obtaining high-quality infrared spectra of solid samples.[4] The goal is to disperse the sample molecules within a KBr matrix, which is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹).[5]

3.1. Materials and Equipment

-

This compound (1-2 mg)

-

Spectroscopy-grade Potassium Bromide (KBr), dried (~200 mg)[6]

-

Agate mortar and pestle[4]

-

Hydraulic press with pellet die (e.g., 13 mm)[5]

-

FTIR Spectrometer

-

Analytical balance

3.2. Sample Preparation

-

Drying: Ensure the KBr powder is completely dry by keeping it in a desiccator or a drying oven. Moisture contamination will obscure the spectrum with broad O-H absorption bands.[5]

-

Grinding: Place 1-2 mg of this compound into a clean, dry agate mortar. Grind the sample to a fine, flour-like powder. This is crucial to reduce particle size to less than the wavelength of the IR radiation, minimizing light scattering (Christiansen effect).[6][7]

-

Mixing: Add approximately 200 mg of dry KBr powder to the mortar. Mix gently but thoroughly with the pestle for about one minute to ensure a homogeneous mixture. The final sample concentration should be between 0.2% and 1%.[5][7]

-

Pellet Formation: Assemble the pellet die. Transfer the sample-KBr mixture into the die bore and distribute it evenly. Insert the plunger and place the assembly into a hydraulic press.[8]

-

Pressing: Connect the die to a vacuum pump to remove trapped air. Apply a pressure of 8-10 metric tons for 1-2 minutes.[5][8] This pressure causes the KBr to fuse into a transparent or translucent pellet.

-

Pellet Extraction: Carefully release the pressure and vacuum, then disassemble the die. Gently extract the pellet and place it in the spectrometer's sample holder.[8] Avoid touching the flat surfaces of the pellet.

3.3. Data Acquisition

-

Background Spectrum: First, run a background spectrum with a pure KBr pellet or with an empty sample compartment. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the sample pellet in the IR beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the range of 4000-400 cm⁻¹.

Spectral Data and Interpretation

The infrared spectrum of this compound is characterized by several key absorption bands corresponding to its specific functional groups. The presence of strong absorptions related to amide and carboxylic acid groups suggests that in the solid state, the pyridone-carboxylic acid tautomer is predominant.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group | Characteristics |

| ~3300 - 2500 | O-H Stretch (Carboxylic Acid) | -COOH | Very broad, strong band due to hydrogen bonding.[9] |

| ~3100 - 2900 | N-H Stretch (Amide/Pyridone) | >N-H | Broad to medium band, often overlaps with O-H and C-H stretches. |

| ~3000 - 2850 | C-H Stretch (Methyl & Aromatic) | -CH₃, Ar-H | Medium to weak bands.[10] |

| ~1725 - 1700 | C=O Stretch (Carboxylic Acid) | -COOH | Strong, sharp absorption.[9] |

| ~1680 - 1640 | C=O Stretch (Amide I Band) | Pyridone | Strong, sharp absorption. |

| ~1610 - 1550 | C=C & C=N Ring Stretches | Pyridine Ring | Multiple medium to strong bands.[3] |

| ~1450 | C-H Bend (Methyl) | -CH₃ | Medium intensity.[10] |

| ~1300 - 1200 | C-O Stretch / O-H Bend | -COOH | Medium to strong, often coupled vibrations. |

| ~900 | O-H Bend (Out-of-plane) | -COOH | Broad, medium intensity. |

Interpretation of Key Features:

-

Hydroxyl and Amide Region (3300-2500 cm⁻¹): The spectrum is dominated by a very broad and intense absorption band in this region. This feature is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[9][10] Superimposed on this broad band, an N-H stretching vibration from the pyridone ring is expected.

-

Carbonyl Region (1725-1640 cm⁻¹): Two distinct and strong absorption peaks are anticipated in the carbonyl region. The peak at the higher wavenumber (~1725-1700 cm⁻¹) is assigned to the C=O stretch of the carboxylic acid group.[9] The second strong peak (~1680-1640 cm⁻¹) corresponds to the amide I band of the cyclic pyridone structure.[11] The presence of this amide band is strong evidence for the pyridone tautomer.

-

Fingerprint Region (Below 1600 cm⁻¹): This region contains a complex series of bands arising from C=C and C=N stretching vibrations of the aromatic ring, as well as various bending vibrations (C-H, O-H, C-O).[3][10] These bands are unique to the molecule's overall structure and serve as a "fingerprint" for identification.

Conclusion

FTIR spectroscopy provides a definitive method for the structural characterization of this compound. The detailed experimental protocol ensures the acquisition of reliable and high-quality data. The spectral analysis, particularly the observation of distinct carboxylic acid and amide carbonyl bands, confirms the prevalence of the 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid tautomer in the solid phase. This information is fundamental for researchers in medicinal chemistry and drug development for identity confirmation and quality control.

References

- 1. A11842.14 [thermofisher.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. shimadzu.com [shimadzu.com]

- 5. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. echemi.com [echemi.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-Hydroxy-6-methylisonicotinic Acid Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-6-methylisonicotinic acid derivatives, focusing on their synthesis, physicochemical properties, and potential therapeutic applications. The information presented is intended to support research and development efforts in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a substituted pyridine carboxylic acid that serves as a versatile scaffold for the synthesis of a wide range of derivatives with diverse biological activities. The presence of the hydroxyl, methyl, and carboxylic acid groups offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide explores the synthesis of key derivatives, their biological evaluation, and the underlying signaling pathways they modulate.

Synthesis of this compound Derivatives

The chemical structure of this compound allows for the straightforward synthesis of various derivatives, including amides, esters, and hydrazones. These derivatives are often prepared through standard coupling reactions.

Amide Derivatives

Amide derivatives are typically synthesized by activating the carboxylic acid group of this compound, followed by reaction with a primary or secondary amine.

Ester Derivatives

Esterification of the carboxylic acid group can be achieved through reaction with an alcohol in the presence of an acid catalyst or by using a coupling agent.

Hydrazide and Hydrazone Derivatives

The synthesis of hydrazides involves the reaction of the corresponding ester with hydrazine hydrate. Subsequent condensation of the hydrazide with various aldehydes or ketones yields the respective hydrazone derivatives.

Physicochemical Properties

The physicochemical properties of this compound derivatives, such as solubility, lipophilicity, and pKa, are critical for their biological activity and pharmacokinetic profile. These properties are significantly influenced by the nature of the substituents introduced.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in various therapeutic areas, including oncology and infectious diseases. Their mechanism of action often involves the inhibition of key enzymes or the modulation of specific signaling pathways.

Enzyme Inhibition

A significant area of investigation for isonicotinic acid derivatives is their potential as enzyme inhibitors. For instance, structurally related compounds have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various kinases, which are critical targets in cancer therapy.

Table 1: Inhibitory Activity of Imidazo[4,5-c]pyridine-7-carboxamide Derivatives (Structural Analogs) against PARP-1 [1]

| Compound ID | R Group | PARP-1 IC50 (nM) |

| 1a | H | >1000 |

| 1b | Methyl | 256.3 ± 25.1 |

| 1c | Ethyl | 119.7 ± 11.5 |

| 1d | Propyl | 8.6 ± 0.6 |

| 1e | Isopropyl | 28.4 ± 2.9 |

| 1f | Cyclopropyl | 45.2 ± 4.1 |

| 1g | Benzyl | 158.6 ± 16.3 |

Note: The presented data is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides and is intended to be illustrative of the potential for isonicotinic acid scaffolds as enzyme inhibitors.[1]

Antimicrobial Activity

Hydrazone derivatives of isonicotinic acid have been investigated for their antimicrobial properties. For example, certain Schiff base compounds derived from isonicotinic acid hydrazide have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of an Isoniazid/2-hydroxynicotinoid Schiff Base Compound

| Organism | MIC (μg/mL) |

| S. aureus | 201.25 |

| E. coli | 100.63 |

Experimental Protocols

General Synthesis of Amide Derivatives from 2-Bromo-6-methylisonicotinic Acid[1]

A general procedure for the synthesis of amide derivatives, which can be adapted for this compound, involves the following steps:

-

Activation of the Carboxylic Acid: To a solution of the isonicotinic acid derivative (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH2Cl2), add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq).

-

Amine Coupling: Stir the mixture at room temperature for 15-30 minutes. Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring and Work-up: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

General Synthesis of Hydrazones from Isonicotinic Hydrazide

The synthesis of hydrazones from isonicotinic hydrazide generally follows this two-step process:

-

Hydrazide Formation: React the methyl or ethyl ester of the isonicotinic acid derivative with hydrazine hydrate in a suitable solvent like ethanol under reflux.

-

Hydrazone Formation: Condense the resulting hydrazide with an appropriate aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid.

PARP-1 Inhibition Assay Protocol[1]

A common method for assessing PARP-1 inhibition is a colorimetric ELISA-based assay:

-

Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

-

Reaction Setup: Add the test compound at various concentrations, activated DNA, a mix of NAD+ and biotinylated NAD+, and the PARP-1 enzyme to the wells.

-

Incubation and Detection: Incubate the plate to allow for the PARPylation reaction. Then, add streptavidin-HRP conjugate, followed by a chromogenic substrate.

-

Data Analysis: Stop the reaction and measure the absorbance. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways. For example, PARP inhibitors play a crucial role in the DNA damage response pathway, while kinase inhibitors can modulate a wide array of signaling cascades involved in cell growth, proliferation, and survival.

References

The Medicinal Chemistry Potential of 2-Hydroxy-6-methylisonicotinic Acid: A Technical Guide

An In-depth Exploration of a Versatile Pyridinone Scaffold for Drug Discovery and Development

Abstract

2-Hydroxy-6-methylisonicotinic acid, a member of the pyridinone class of heterocyclic compounds, represents a valuable and versatile scaffold in medicinal chemistry. Its structural features, including the capacity for hydrogen bonding and the potential for diverse chemical modifications, have positioned it as a key intermediate in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of the potential applications of this compound and its derivatives, with a particular focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Furthermore, this document explores the broader therapeutic potential of this scaffold in developing novel anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis of derivatives and for key biological assays are provided, alongside a summary of relevant structure-activity relationship data.

Introduction

The pyridinone core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] this compound, also known as 2-hydroxy-6-methylpyridine-4-carboxylic acid, is a functionalized pyridinone that serves as a critical building block for more complex molecules. Its chemical properties, including a melting point of over 300 °C, are well-documented.[3] The strategic placement of the hydroxyl, methyl, and carboxylic acid groups on the pyridine ring offers multiple points for chemical elaboration, allowing for the fine-tuning of physicochemical and pharmacological properties.

A significant application of this scaffold is in the development of PARP inhibitors.[1] The bromo-derivative, 2-bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of the approved PARP inhibitor Niraparib, used in the treatment of various cancers.[1] This highlights the potential of the this compound core in designing novel enzyme inhibitors. Beyond PARP inhibition, the broader class of isonicotinic acid derivatives has shown promise as antimicrobial agents, with a long history of use in treating tuberculosis.[4] This guide will delve into these potential applications, providing researchers and drug development professionals with a detailed technical resource.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 86454-13-9 | [3][5] |

| Molecular Formula | C₇H₇NO₃ | [3][5] |

| Molecular Weight | 153.14 g/mol | [3][5] |

| Melting Point | >300 °C | [3] |

| Appearance | Solid |

Synthesis of this compound Derivatives

The derivatization of the this compound core is crucial for exploring its medicinal chemistry potential. A key transformation is the conversion of the hydroxyl group to a leaving group, such as a halide, to enable cross-coupling reactions. For instance, 2-hydroxy-6-methyl-nicotinic acid can be converted to 2-chloro-6-methylnicotinic acid by heating with phosphorus oxychloride.[6] This chloro-derivative can then be used in subsequent synthetic steps.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and is instrumental in the synthesis of many pharmaceutical compounds, including PARP inhibitors derived from the 2-bromo-6-methylisonicotinic acid scaffold.[1]

Materials:

-

2-Bromo-6-methylisonicotinic acid derivative (amide, ester, etc.) (1.0 eq)

-

Arylboronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

-

Base (e.g., K₂CO₃) (2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine the 2-bromo-6-methylisonicotinamide derivative, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent mixture to the vessel.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]

References

2-Hydroxy-6-methylisonicotinic Acid: A Technical Guide for Research and Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methylisonicotinic acid (CAS No. 86454-13-9) is a heterocyclic organic compound classified as a research chemical. While direct biological studies on this specific molecule are not extensively published, its structural motif is of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties and posits its potential applications in drug discovery, drawing parallels from structurally related compounds. Notably, derivatives of 2-substituted-6-methylisonicotinic acid have been identified as crucial intermediates in the synthesis of potent enzyme inhibitors, particularly targeting Poly(ADP-ribose) polymerase (PARP) and various protein kinases. This document serves as a foundational resource for researchers investigating the utility of this compound as a scaffold or building block in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a pyridine derivative with a carboxylic acid group at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 86454-13-9 | [1][2][3] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | >300 °C (decomposes) | [1] |

| Synonyms | 2-Hydroxy-6-methylpyridine-4-carboxylic acid, 6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | [2] |

| SMILES | Cc1cc(C(=O)O)cc(O)n1 | |

| InChI Key | NQXYVTIQDNOHFM-UHFFFAOYSA-N | [2] |

Potential Applications in Drug Discovery

While direct biological data for this compound is scarce, the isonicotinic acid scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. The strategic placement of substituents on the pyridine ring allows for versatile chemical modifications to achieve desired potency and selectivity against various biological targets.

Role as a Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several potent PARP inhibitors feature a pyridine-based core that mimics the nicotinamide moiety of the natural substrate, NAD+.

Structurally related compounds, such as 2-Bromo-6-methylisonicotinic acid, are key intermediates in the synthesis of PARP inhibitors like Niraparib.[4] This suggests that this compound could serve as a valuable precursor for novel PARP inhibitors. The hydroxyl group at the 2-position could be exploited for further chemical derivatization to interact with key residues in the PARP active site.

A hypothetical pathway for the utilization of this compound in the synthesis of a PARP inhibitor is outlined below.

Foundation for Kinase Inhibitor Development

Protein kinases are another major class of drug targets, particularly in oncology and immunology. The pyridine scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The substitution pattern on the pyridine ring is crucial for achieving selectivity among the highly conserved kinase family.

Derivatives of 2-substituted-6-methylisonicotinic acid have been explored for the development of inhibitors for various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][5] The functional groups on this compound—the carboxylic acid, the hydroxyl group, and the methyl group—provide multiple points for chemical modification to optimize binding affinity and selectivity for a specific kinase target.

The general signaling pathway of a receptor tyrosine kinase and its inhibition is depicted below, illustrating a potential point of intervention for a kinase inhibitor derived from this compound.

Experimental Protocols

While specific experimental protocols for this compound are not available in the literature, the following are generalized methodologies for key experiments relevant to its potential applications.

General Synthesis of an Amide Derivative

This protocol describes a typical amide coupling reaction, a fundamental step in utilizing the carboxylic acid functionality of the title compound.

Materials:

-

This compound

-

Thionyl chloride or Oxalyl chloride

-

An appropriate amine

-

A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in the chosen aprotic solvent. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC.

-

Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and the non-nucleophilic base (2.0 eq) in the same aprotic solvent. Cool this solution to 0 °C.

-

Slowly add the activated acid chloride solution from step 1 to the amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

In Vitro PARP-1 Inhibition Assay (HTRF-based)

This protocol outlines a common method for assessing the inhibitory activity of a compound against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (as a substrate)

-

NAD⁺ (biotinylated)

-

Streptavidin-XL665

-

Anti-poly(ADP-ribose) antibody conjugated to Europium cryptate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT)

-

Test compound (e.g., a derivative of this compound)

-

A known PARP inhibitor as a positive control (e.g., Olaparib)

-

384-well low-volume plates

-

A microplate reader capable of HTRF detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Mixture: In the wells of a 384-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Prepare a reaction mixture containing the PARP-1 enzyme, histone H1, and biotinylated NAD⁺ in the assay buffer.

-

Initiation: Initiate the reaction by adding the reaction mixture to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Detection: Stop the reaction and detect the product by adding a solution containing Streptavidin-XL665 and the anti-poly(ADP-ribose) antibody-Europium cryptate conjugate.

-

Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the logarithm of the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the inhibitory potency of a compound against a specific protein kinase.

Materials:

-

Recombinant kinase of interest

-

Specific peptide substrate for the kinase

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound

-

A known kinase inhibitor as a positive control (e.g., Staurosporine)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96- or 384-well plates

-

A luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction: In the wells of a white, opaque plate, add the test compound at various concentrations, a positive control, and a negative control (DMSO).

-

Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30 °C for 60 minutes.

-

ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound represents a promising, yet underexplored, research chemical for drug discovery. Its structural similarity to the core scaffolds of known PARP and kinase inhibitors provides a strong rationale for its investigation as a building block for novel therapeutics in oncology and other disease areas. This technical guide offers a starting point for researchers by summarizing the known properties of this compound and providing detailed, generalized protocols for its potential synthetic manipulation and biological evaluation. Further investigation into the synthesis and biological testing of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

Tautomeric Landscape of 2-Hydroxy-6-methylisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the hydroxy and pyridone forms of substituted pyridines is a critical determinant of their physicochemical properties, including solubility, polarity, and hydrogen bonding capacity. These characteristics, in turn, profoundly influence molecular recognition, crystal packing, and pharmacokinetic profiles, making a thorough understanding of tautomerism essential in the field of drug design and development. This technical guide provides an in-depth analysis of the tautomerism of 2-hydroxy-6-methylisonicotinic acid, a substituted pyridine derivative. By integrating principles from foundational studies on 2-hydroxypyridine and its analogues, this document outlines the theoretical underpinnings of the tautomeric equilibrium and presents detailed experimental and computational protocols for its investigation.

Introduction to 2-Hydroxypyridine Tautomerism

The tautomerism of 2-hydroxypyridines involves an equilibrium between the aromatic hydroxy form (lactim) and the non-aromatic pyridone form (lactam). This phenomenon, a type of prototropic tautomerism, involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom.[1] The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring, as well as the surrounding environment, particularly the polarity of the solvent.[2]

The two primary tautomers of this compound are the This compound (hydroxy/lactim form) and the 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (pyridone/lactam form).

Factors Influencing Tautomeric Equilibrium

Substituent Effects

The electronic properties of substituents on the pyridine ring play a crucial role in determining the relative stability of the tautomers. Electron-donating groups, such as the methyl group at the 6-position, can influence the equilibrium. For instance, studies on chlorinated 2-hydroxypyridines have shown that substitution at the 6-position can favor the lactim tautomer.[3] The carboxylic acid group at the 4-position, being an electron-withdrawing group, will also significantly impact the electronic distribution within the ring and, consequently, the tautomeric preference.

Solvent Effects

The polarity of the solvent is a major determinant of the tautomeric equilibrium. Non-polar solvents generally favor the less polar 2-hydroxypyridine form, while polar solvents, such as water and alcohols, tend to stabilize the more polar 2-pyridone tautomer.[2][4] This is due to the larger dipole moment of the pyridone form, which allows for stronger solute-solvent interactions in polar environments. In the gas phase, the hydroxy form is often more stable.[5]

Quantitative Analysis of Tautomerism

Table 1: Solvent Dependence of the Tautomeric Equilibrium Constant (KT = [pyridone]/[hydroxy]) for 2-Hydroxypyridine

| Solvent | Dielectric Constant (ε) | KT | Reference |

| Gas Phase | 1.0 | ~0.3 | [5] |

| Cyclohexane | 2.0 | ~1.0 | [5] |

| Chloroform | 4.8 | ~2.5 | [5] |

| Acetonitrile | 37.5 | ~15 | [5] |

| Water | 80.1 | ~900 | [5] |

Table 2: Calculated Relative Energies of 2-Hydroxypyridine Tautomers in the Gas Phase

| Computational Method | Basis Set | ΔE (kcal/mol) (Pyridone - Hydroxy) | Reference |

| MP2 | 6-31G | +0.2 | [5] |

| CCSD | 6-311++G | +0.8 | [5] |

| B3LYP | 6-311++G** | -0.5 | [5] |

Note: A positive ΔE indicates that the hydroxy form is more stable.

Experimental Protocols for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in solution, provided that the rate of interconversion is slow on the NMR timescale.[6]

Experimental Workflow:

Figure 1: Experimental workflow for NMR analysis of tautomerism.

Detailed Protocol:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O) at a concentration of approximately 5-10 mg/mL.

-

NMR Acquisition:

-

Acquire 1H NMR spectra at a specific temperature (e.g., 298 K).

-

Identify distinct signals corresponding to the hydroxy and pyridone tautomers. For example, the N-H proton of the pyridone form typically appears as a broad singlet at a downfield chemical shift, while the O-H proton of the hydroxy form may be broader and its position more solvent-dependent. The chemical shifts of the aromatic protons will also differ between the two forms.

-

Acquire 13C NMR spectra to observe the characteristic carbonyl carbon signal of the pyridone tautomer (typically >160 ppm).

-

-

Data Analysis:

-

Integrate the areas of well-resolved, non-overlapping peaks corresponding to each tautomer.

-

Calculate the mole fraction (X) of each tautomer from the integrated areas. For example, if a proton signal for the hydroxy form (AH) and a proton signal for the pyridone form (AP) are used:

-

Xhydroxy = AH / (AH + AP)

-

Xpyridone = AP / (AH + AP)

-

-

The equilibrium constant is then calculated as KT = Xpyridone / Xhydroxy.[6]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as the two tautomers typically exhibit distinct absorption spectra.[7]

Experimental Workflow:

Figure 2: Experimental workflow for UV-Vis analysis of tautomerism.

Detailed Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of dilutions in various solvents of differing polarity.

-

UV-Vis Acquisition:

-

Record the UV-Vis absorption spectra of the solutions over a range of approximately 200-400 nm.

-

The hydroxy form typically absorbs at a shorter wavelength compared to the more conjugated pyridone form.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each tautomer. If the bands overlap, spectral deconvolution methods may be necessary.[7]

-